molecular formula C19H18N2O6 B044341 Dob-41 antibiotic CAS No. 115666-98-3

Dob-41 antibiotic

Cat. No. B044341
M. Wt: 370.4 g/mol
InChI Key: OSEDIRANPWGFRX-MEBBXXQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dob-41 antibiotic is a novel antibacterial agent that has been synthesized and studied in recent years. It belongs to the class of quinolone antibiotics and has shown promising results in various scientific research studies.

Mechanism Of Action

The mechanism of action of Dob-41 antibiotic involves the inhibition of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription. By inhibiting these enzymes, Dob-41 antibiotic prevents bacterial growth and proliferation, leading to bacterial cell death.

Biochemical And Physiological Effects

Dob-41 antibiotic has been shown to have minimal toxicity on mammalian cells and tissues. It has also been found to have low potential for developing drug resistance, making it a promising candidate for antibacterial therapy. However, further studies are needed to assess its long-term effects on human health.

Advantages And Limitations For Lab Experiments

One of the main advantages of Dob-41 antibiotic is its broad-spectrum antibacterial activity, which makes it effective against a wide range of bacterial strains. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations of Dob-41 antibiotic is its limited solubility in water, which can affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the study of Dob-41 antibiotic. One area of focus is the optimization of its synthesis method to improve yield and purity. Another area of research is the development of new formulations of Dob-41 antibiotic that can improve its solubility and bioavailability. Additionally, further studies are needed to assess its efficacy and safety in human clinical trials, as well as its potential for developing drug resistance. Overall, Dob-41 antibiotic shows great potential as a novel antibacterial agent and warrants further investigation.

Synthesis Methods

The synthesis of Dob-41 antibiotic involves a multistep process that starts with the preparation of the starting materials. The key intermediate in the synthesis is 7-(2-bromoethyl) quinolone, which is then subjected to various reactions to obtain the final product. The synthesis of Dob-41 antibiotic has been optimized to yield high purity and high yield of the product.

Scientific Research Applications

Dob-41 antibiotic has been extensively studied for its antibacterial activity against various bacterial strains. In vitro studies have shown that Dob-41 antibiotic has potent activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. It has also been tested in animal models of bacterial infections and has shown efficacy in reducing bacterial load and improving survival rates.

properties

CAS RN

115666-98-3

Product Name

Dob-41 antibiotic

Molecular Formula

C19H18N2O6

Molecular Weight

370.4 g/mol

IUPAC Name

6-[(1R)-1-[(2R)-3-hydroxy-2-methoxypropanoyl]oxyethyl]phenazine-1-carboxylic acid

InChI

InChI=1S/C19H18N2O6/c1-10(27-19(25)15(9-22)26-2)11-5-3-7-13-16(11)20-14-8-4-6-12(18(23)24)17(14)21-13/h3-8,10,15,22H,9H2,1-2H3,(H,23,24)/t10-,15-/m1/s1

InChI Key

OSEDIRANPWGFRX-MEBBXXQBSA-N

Isomeric SMILES

C[C@H](C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)[C@@H](CO)OC

SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)C(CO)OC

Canonical SMILES

CC(C1=C2C(=CC=C1)N=C3C(=N2)C=CC=C3C(=O)O)OC(=O)C(CO)OC

Other CAS RN

115666-98-3

synonyms

antibiotic DOB 41
DOB-41 antibiotic

Origin of Product

United States

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